

Application Notes & Protocols for High-Yield Extraction of 10-O-Vanilloylaucubin

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Compound of Interest

Compound Name: 10-O-Vanilloylaucubin

Cat. No.: B049866

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Introduction

10-O-Vanilloylaucubin is an iridoid glycoside that has garnered interest within the scientific community for its potential biological activities. As a derivative of aucubin, it is characterized by the addition of a vanilloyl group, which influences its polarity and, consequently, its extraction characteristics. This document provides detailed protocols for high-yield extraction of **10-O-Vanilloylaucubin** from its primary botanical source, *Galium aparine* L. (Cleavers), a member of the Rubiaceae family. The methodologies described are based on established phytochemical extraction techniques for iridoid glycosides from *Galium* species and related plant families.

Chemical Properties of 10-O-Vanilloylaucubin

- Molecular Formula: $C_{23}H_{28}O_{12}$
- Molecular Weight: 496.46 g/mol
- Solubility: Soluble in Dimethyl Sulfoxide (DMSO), indicating a polar nature.
- Structure: A glycosidic iridoid with a vanilloyl ester linkage.

Understanding the polar nature of this compound is critical for selecting an appropriate extraction solvent to achieve a high yield.

Recommended Extraction Methodologies

Based on phytochemical studies of Galium aparine and the general principles of iridoid glycoside extraction, two primary methods are recommended: Ultrasound-Assisted Extraction (UAE) and Soxhlet Extraction. The choice of method may depend on the available equipment, desired extraction time, and solvent volume.

1. Ultrasound-Assisted Extraction (UAE) with Aqueous Ethanol

Ultrasound-assisted extraction is a modern and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, thereby increasing extraction yield and reducing extraction time and temperature. For iridoid glycosides, a hydroethanolic solvent is often optimal.

2. Soxhlet Extraction with Methanol

Soxhlet extraction is a classical and exhaustive extraction method. While it is time and solvent-intensive, it can be very effective for compounds that are not heat-labile. Methanol has been shown to be an effective solvent for extracting a broad range of polar compounds from Galium aparine.^[1]

Quantitative Data Summary

While specific yield data for **10-O-Vanilloylaucubin** is not extensively reported in the literature, the following table summarizes the total iridoid, polyphenol, and flavonoid content from Galium aparine extracts using different solvents and methods. This data provides a valuable reference for selecting an appropriate extraction strategy to maximize the yield of polar compounds like **10-O-Vanilloylaucubin**.

| Extraction Method | Solvent | Total Iridoids (mg AE/g) | Total Polyphenols (mg GAE/g) | Total Flavonoids (mg QE/g) | Reference |
|-------------------|-------------|--------------------------|------------------------------|----------------------------|---|
| Maceration | 50% Ethanol | 36.6 ± 2.2 | 20.5 ± 0.7 | 5.9 ± 0.3 | [2] |
| Maceration | 80% Ethanol | 28.9 ± 1.5 | 22.1 ± 0.9 | 6.8 ± 0.4 | [2] |
| Maceration | 50% Acetone | 25.7 ± 1.8 | 25.1 ± 0.8 | 7.3 ± 0.5 | [2] |
| Soxhlet | Methanol | Not Reported | 825.4 | 131.827 | [1] |
| Ultrasonic | Methanol | Not Reported | Not Reported | Not Reported | [1] |
| Maceration | Methanol | Not Reported | Not Reported | Not Reported | [1] |
| Maceration | 20% Ethanol | Not Reported | 30.2 ± 0.28 | 15.3 ± 0.14 | [3] [4] |
| Maceration | 60% Ethanol | Not Reported | 35.6 ± 0.31 | 18.9 ± 0.16 | [3] [4] |
| Maceration | 96% Ethanol | Not Reported | 38.2 ± 0.35 | 20.5 ± 0.19 | [3] [4] |

AE: Aucubin Equivalents; GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 10-O-Vanilloylaucubin

This protocol is optimized for high-yield extraction of iridoid glycosides from Galium aparine.

Materials and Equipment:

- Dried, powdered aerial parts of Galium aparine
- 50% Ethanol (v/v) in deionized water
- Ultrasonic bath or probe sonicator
- Beaker or flask

- Stirring bar and magnetic stirrer
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator
- Freeze dryer (optional)

Procedure:

- **Sample Preparation:** Weigh 10 g of dried, finely powdered Galium aparine and place it into a 250 mL beaker or flask.
- **Solvent Addition:** Add 100 mL of 50% ethanol to the plant material (solid-to-liquid ratio of 1:10 w/v).
- **Ultrasonication:** Place the beaker in an ultrasonic bath or insert the probe of a sonicator. Set the temperature to 40°C and sonicate for 30 minutes. If using a magnetic stirrer, add a stirring bar and stir gently during sonication.
- **Filtration:** After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
- **Re-extraction (Optional but Recommended):** Transfer the plant residue back to the beaker and add another 100 mL of 50% ethanol. Repeat the ultrasonication and filtration steps to maximize yield.
- **Solvent Evaporation:** Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- **Drying:** Dry the concentrated extract to a constant weight using a freeze dryer or in a vacuum oven at 40°C.
- **Storage:** Store the dried extract at -20°C in a desiccator.

Protocol 2: Soxhlet Extraction of 10-O-Vanilloylaucubin

This protocol describes a classic, exhaustive extraction method suitable for obtaining a high yield of polar compounds.

Materials and Equipment:

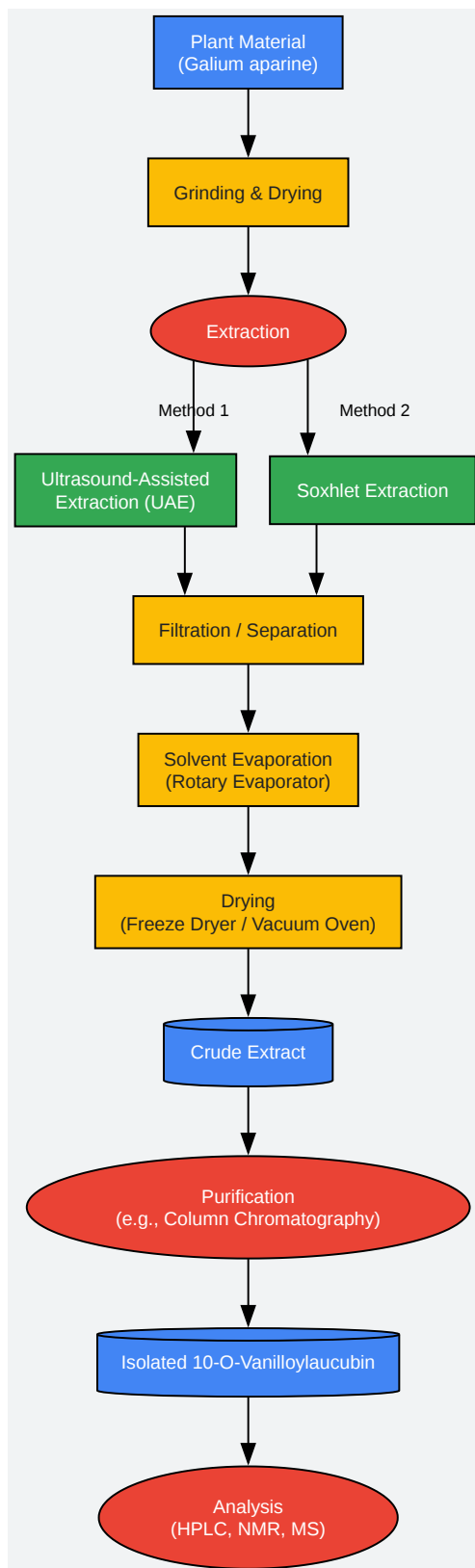
- Dried, powdered aerial parts of Galium aparine
- Methanol (analytical grade)
- Soxhlet apparatus (including round-bottom flask, Soxhlet extractor, and condenser)
- Heating mantle
- Cellulose extraction thimble
- Rotary evaporator
- Freeze dryer (optional)

Procedure:

- **Sample Preparation:** Weigh 20 g of dried, finely powdered Galium aparine and place it into a cellulose extraction thimble.
- **Apparatus Setup:** Place the thimble inside the Soxhlet extractor. Fill a round-bottom flask with 300 mL of methanol and assemble the Soxhlet apparatus.
- **Extraction:** Heat the methanol in the round-bottom flask using a heating mantle to a gentle boil. Allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor becomes colorless.
- **Solvent Evaporation:** After the extraction is complete, cool the apparatus and collect the methanolic extract from the round-bottom flask. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- **Drying:** Dry the concentrated extract to a constant weight using a freeze dryer or in a vacuum oven at 40°C.

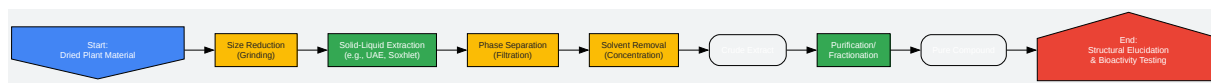
- Storage: Store the dried extract at -20°C in a desiccator.

Visualizations



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Caption: General workflow for the extraction and isolation of **10-O-Vanilloylaucubin**.



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Caption: Logical steps in phytochemical analysis from raw material to final application.

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